molecular formula C16H14N4O5 B15018571 2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide

2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide

Cat. No.: B15018571
M. Wt: 342.31 g/mol
InChI Key: SQSKNLPIUWAZLC-RQZCQDPDSA-N
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Description

1-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinecarbonyl group linked to a nitrophenyl and a methylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE typically involves the condensation reaction between hydrazine derivatives and aldehydes or ketones. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to ensure higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and inhibition.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinecarbonyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The nitrophenyl group may also participate in electron transfer reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Compared to other similar compounds, 1-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-{N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE
  • 1-{N’-[(E)-(2-HYDROXY-5-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications.

Properties

Molecular Formula

C16H14N4O5

Molecular Weight

342.31 g/mol

IUPAC Name

N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide

InChI

InChI=1S/C16H14N4O5/c1-10-4-2-3-5-13(10)18-15(22)16(23)19-17-9-11-8-12(20(24)25)6-7-14(11)21/h2-9,21H,1H3,(H,18,22)(H,19,23)/b17-9+

InChI Key

SQSKNLPIUWAZLC-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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